N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such asN,N-Dimethylamino derivatives, are known to interact with various receptors
Mode of Action
It’s known that tertiary aliphatic amines, like theN,N-dimethylamino group in this compound, can be biotransformed into tertiary amine oxides, which could potentially influence its interaction with its targets .
Biochemical Pathways
It’s known that the metabolism of similar compounds generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, including glucuronide or sulfate conjugate formation, can also be expected .
Pharmacokinetics
The pharmacokinetics of similar compounds often involve metabolic reactions such as n-dealkylation and n-oxidation . These reactions can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been associated with various pharmacological activities, depending on their structure and the specific receptors they interact with .
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18(2)13(20)8-10-4-6-11(7-5-10)15-14(21)12-9-19(3)17-16-12/h4-7,9H,8H2,1-3H3,(H,15,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKXASITAWOAPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.